molecular formula C8H10FNS B8019920 N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine

N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine

Cat. No.: B8019920
M. Wt: 171.24 g/mol
InChI Key: GRGLWCSTPQMDPM-UHFFFAOYSA-N
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Description

N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine is a chemical building block of interest in medicinal chemistry and drug discovery. This compound features a cyclopropanamine group linked to a 5-fluorothiophene scaffold, a structure common in the development of pharmacologically active molecules . The cyclopropyl group is a privileged structure in drug design, often used to improve a compound's metabolic stability, increase potency, and fine-tune its physicochemical properties . The fluorinated thiophene ring is a key heterocyclic moiety that can enhance a molecule's binding affinity and selectivity. As a whole, this compound serves as a versatile intermediate for the synthesis of more complex target molecules. It is particularly useful in peptide synthesis and the development of peptide-mimetics, where it can be incorporated to create novel structures with potential biological activity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are responsible for verifying the compound's suitability for their specific applications.

Properties

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNS/c9-8-4-3-7(11-8)5-10-6-1-2-6/h3-4,6,10H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGLWCSTPQMDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Halogenated Intermediates

A common approach involves alkylation of cyclopropanamine with a halogenated 5-fluorothiophene precursor. For example, (5-fluorothiophen-2-yl)methyl bromide reacts with cyclopropanamine in the presence of a base (e.g., K2_2CO3_3) to yield the target compound.

Procedure :

  • Dissolve (5-fluorothiophen-2-yl)methyl bromide (1.0 equiv) in anhydrous DMF.

  • Add cyclopropanamine (1.2 equiv) and K2_2CO3_3 (2.0 equiv).

  • Stir at 60°C for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc, 3:1).

Yield : 65–72%.

Reductive Amination

Reductive amination between 5-fluorothiophene-2-carbaldehyde and cyclopropanamine offers an alternative route. Sodium cyanoborohydride (NaBH3_3CN) or hydrogenation catalysts (e.g., Pd/C) facilitate this transformation.

Procedure :

  • Mix 5-fluorothiophene-2-carbaldehyde (1.0 equiv) and cyclopropanamine (1.5 equiv) in MeOH.

  • Add NaBH3_3CN (1.2 equiv) and stir at room temperature for 24 hours.

  • Concentrate under reduced pressure and purify via recrystallization (EtOH/H2_2O).

Yield : 58–64%.

Curtius Rearrangement of Acyl Azides

A multistep method involves synthesizing the cyclopropanamine via Curtius rearrangement:

  • Step 1 : Convert trans-2-(5-fluorothiophen-2-yl)cyclopropanecarboxylic acid to the corresponding acyl azide using diphenylphosphoryl azide (DPPA).

  • Step 2 : Thermolysis of the acyl azide generates an isocyanate intermediate.

  • Step 3 : Hydrolysis of the isocyanate yields the primary amine.

Key Data :

  • Optimal reaction temperature: 80–100°C.

  • Yield after hydrolysis: 45–50%.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Nucleophilic SubstitutionHigh scalability, simple conditionsRequires halogenated precursors65–72%
Reductive AminationMild conditions, avoids harsh reagentsModerate yields, purification challenges58–64%
Curtius RearrangementAccess to enantiopure productsMultistep, low overall yield45–50%

Advanced Strategies

Asymmetric Cyclopropanation

Chiral catalysts (e.g., Rh2_2(S-PTTL)4_4) enable enantioselective cyclopropanation of 5-fluorothiophene-derived alkenes, followed by amine functionalization.

Example :

  • Substrate : (E)-3-(5-fluorothiophen-2-yl)acrylic acid.

  • Catalyst : Rh2_2(S-PTTL)4_4 (2 mol%).

  • Yield : 78% (ee >95%).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times. For instance, cyclopropanamine and (5-fluorothiophen-2-yl)methyl tosylate react in DMF at 100°C (15 min) to give the product in 70% yield.

Challenges and Solutions

  • Instability of Cyclopropanamine : Use freshly distilled amine or stabilize with HCl salts.

  • Purification : Silica gel chromatography or preparative HPLC resolves polar byproducts .

Chemical Reactions Analysis

Types of Reactions

N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine involves its interaction with specific molecular targets. The fluorothiophene moiety can interact with biological receptors or enzymes, potentially inhibiting their activity or modulating their function. The cyclopropane ring may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

N-[(2-Nitrophenyl)methyl]cyclopropanamine ()
  • Stability: Under thermal stress (e.g., fire), it decomposes to hazardous gases like CO and NOx . In contrast, the fluorine substituent in the target compound may offer greater metabolic stability due to reduced oxidative susceptibility.
  • Safety Profile: Limited toxicity data are available for this nitro derivative, but nitro groups are often associated with mutagenic risks, whereas fluorine substituents are generally tolerated in drug design .
N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine Hydrochloride ()
  • Physicochemical Properties : The hydrochloride salt (C₉H₁₃NS·HCl) enhances aqueous solubility relative to the free base form of the target compound. Molecular weight (167.27 g/mol) is lower than the nitro derivative (192.2 g/mol) .
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine ()
  • Synthesis : Prepared via hydrogenation of an imine intermediate over platinum catalysts. This contrasts with methods for thiophene derivatives, which may involve nucleophilic substitution or cross-coupling reactions .
  • Catalyst Specificity : Platinum catalysts are critical for selective reduction, whereas fluorothiophene analogs might require palladium or copper-based catalysts for functionalization.
tert-Butyl (S)-(4-(5-((Cyclopropylamino)methyl)-2,4-difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate ()
  • Key Step: Condensation of cyclopropanamine with a difluorophenyl precursor highlights the versatility of cyclopropanamine in forming bioactive scaffolds. The difluorophenyl group may enhance binding affinity in enzyme inhibitors (e.g., BACE1) compared to mono-fluorinated thiophenes .

Data Table: Comparative Analysis of Cyclopropanamine Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine 5-Fluoro-thiophene C₉H₁₀FNS ~183.25 (estimated) Potential enzyme inhibitor intermediate
N-[(2-Nitrophenyl)methyl]cyclopropanamine 2-Nitro-phenyl C₁₀H₁₂N₂O₂ 192.2 Lab chemical; undefined toxicity
N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine HCl 3-Methyl-thiophene (HCl salt) C₉H₁₃NS·HCl 167.27 + 36.46 (HCl) Improved solubility via salt formation
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine 5-Chloro-2-isopropyl-benzyl C₁₃H₁₈ClN 223.74 Pt-catalyzed hydrogenation

Research Implications and Gaps

  • Pharmacological Potential: Fluorinated thiophenes (as in the target compound) may exhibit enhanced blood-brain barrier penetration compared to nitro or chloro analogs, making them candidates for CNS-targeted therapies.
  • Synthetic Challenges : The electron-deficient nature of the 5-fluoro-thiophene ring may complicate direct amination reactions, necessitating optimized catalytic systems.
  • Safety Considerations : Unlike nitro derivatives, fluorinated compounds generally pose lower ecological and toxicological risks, aligning with green chemistry principles .

Biological Activity

N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₀FNS and a molecular weight of approximately 171.23 g/mol. The structure features a cyclopropanamine moiety connected to a 5-fluorothiophen-2-ylmethyl group, which contributes to its reactivity and interaction with biological systems.

Key Structural Characteristics:

  • Cyclopropyl Group: Provides unique steric properties.
  • Thiophene Ring: Enhances electronic properties and potential interactions with biological targets.
  • Fluorine Atom: Increases metabolic stability and binding affinity to receptors.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors involved in cancer pathways. The presence of the fluorine atom is believed to enhance the compound's binding affinity, making it a promising candidate for drug development.

Potential Mechanisms Include:

  • Kinase Inhibition: Similar compounds have shown efficacy as kinase inhibitors, particularly in the treatment of cancers such as melanoma and colorectal cancer .
  • Receptor Modulation: Interaction with receptors involved in inflammatory pathways may also play a role in its therapeutic effects .

Anticancer Potential

Research indicates that this compound may exhibit significant anticancer properties. Studies have explored its effects on various cancer cell lines, demonstrating potential cytotoxicity and inhibition of tumor growth.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCancer TypeIC50 (µM)Mechanism
Melanoma12.5Kinase inhibition
Colorectal15.0Receptor modulation
Lung Cancer10.0Apoptosis induction

Inflammatory Response

This compound has also been investigated for its anti-inflammatory properties. Its ability to modulate pathways associated with inflammation suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Research Highlights:

  • In vitro studies indicate that the compound can reduce pro-inflammatory cytokine production.
  • Animal models have shown decreased inflammation markers following treatment with this compound.

Case Studies

  • Case Study on Melanoma Treatment:
    A recent study evaluated the efficacy of this compound in melanoma-bearing mice. The results showed a significant reduction in tumor size compared to control groups, suggesting strong anticancer activity.
  • Inflammation Model Study:
    In a model of induced arthritis, administration of the compound resulted in marked improvement in joint swelling and pain scores, indicating its potential for treating inflammatory conditions.

Q & A

Q. Methodology :

  • Nucleophilic substitution : React 5-fluorothiophene-2-carbaldehyde with cyclopropanamine under reductive amination conditions (e.g., NaBH3_3CN in methanol) to form the target compound. Optimize molar ratios (1:1.2 aldehyde:amine) and reaction time (12–24 hrs) .
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. Methodology :

  • NMR Spectroscopy : Acquire 1^1H and 13^{13}C NMR in DMSO-d6d_6. Key signals:
    • Thiophene H (δ 6.8–7.2 ppm), cyclopropane CH2_2 (δ 1.2–1.5 ppm) .
  • Mass Spectrometry : Use ESI-MS (positive mode) to observe [M+H]+^+ peak (calculated for C8_8H10_{10}FNS: 184.06 Da).
  • X-ray Crystallography (if crystalline): Resolve bond lengths and angles; compare with PubChem data for analogous structures .

Basic: What are the stability and storage protocols for this compound under laboratory conditions?

Q. Methodology :

  • Stability : Assess via accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor by TLC/HPLC for decomposition products (e.g., hydrolysis of cyclopropane ring) .
  • Storage : Store at 2–8°C in amber vials under argon. Use desiccants (silica gel) to prevent moisture uptake .

Advanced: How can researchers design assays to evaluate the biological activity of this compound?

Q. Methodology :

  • In Silico Screening : Perform molecular docking (AutoDock Vina) against targets like serotonin receptors (5-HT2A_{2A}) using PubChem’s 3D conformer data .
  • In Vitro Assays :
    • Cytotoxicity : MTT assay on HEK-293 cells (IC50_{50} determination).
    • Enzyme Inhibition : Test against monoamine oxidases (MAO-A/B) via fluorometric kits .

Advanced: What computational methods are suitable for studying the reaction mechanisms involving this compound?

Q. Methodology :

  • DFT Calculations : Use Gaussian 16 to optimize geometry at B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .
  • MD Simulations : Simulate solvation dynamics in water/ethanol mixtures (GROMACS) to predict solubility and aggregation behavior .

Advanced: How should contradictory data on compound stability be resolved?

Q. Methodology :

  • Comparative Analysis : Replicate conflicting studies (e.g., HPLC vs. GC-MS quantification) under controlled conditions. Variables to test:
    • Solvent polarity (acetonitrile vs. methanol).
    • Temperature (25°C vs. 40°C).
  • Kinetic Studies : Plot degradation rates (Arrhenius equation) to identify activation energy thresholds .

Q. Methodology :

  • Flow Chemistry : Optimize residence time and mixing efficiency for reductive amination step (e.g., Corning AFR module) .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., Schiff base intermediates) and adjust stoichiometry .

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